5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one
Description
5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is a fluorinated ketone featuring a pyridin-3-yl substituent at the 1-position and a trifluoromethyl group at the 5-position. Its molecular formula is C₁₁H₁₀F₃NO, with a molecular weight of 217.19 g/mol .
Properties
IUPAC Name |
5,5,5-trifluoro-1-pyridin-3-ylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)4-3-9(15)6-8-2-1-5-14-7-8/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOCEIXRJPKGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one typically involves the reaction of pyridine derivatives with trifluoromethyl ketones. One common method includes the use of trifluoroacetic anhydride and pyridine in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound has been investigated for its potential use as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. For instance, the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.
Case Study: Antiviral Activity
Research has indicated that derivatives of 5,5,5-trifluoro-1-(pyridin-3-yl)pentan-2-one exhibit antiviral properties. A study demonstrated that certain analogs significantly inhibited viral replication in vitro, suggesting a pathway for developing antiviral medications targeting RNA viruses.
Agrochemicals
Insecticide Development
The compound's efficacy as an insecticide has been highlighted in various studies. Its ability to disrupt insect physiology makes it a candidate for developing new agrochemical formulations.
Case Study: Efficacy Against Pests
A recent investigation showed that formulations containing this compound exhibited high toxicity against common agricultural pests such as aphids and beetles. The study provided quantitative data on mortality rates and sub-lethal effects on pest populations.
Materials Science
Polymer Additives
In materials science, this compound is explored as an additive in polymer formulations. The incorporation of fluorinated compounds often enhances thermal stability and chemical resistance.
Case Study: Performance in Coatings
Research demonstrated that adding this compound to polymer coatings improved their resistance to solvents and UV degradation. The performance metrics were analyzed through accelerated aging tests, showing significant improvements in durability compared to control samples.
Analytical Chemistry
Reagent for Synthesis
The compound serves as a reagent in various synthetic pathways due to its electrophilic nature. It is particularly useful in reactions requiring selective fluorination or carbonyl transformations.
Case Study: Synthesis of Complex Molecules
A study illustrated the use of this compound in synthesizing complex heterocycles. The reaction conditions were optimized to achieve high yields while maintaining selectivity for desired products.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antiviral Activity | Significant inhibition of viral replication |
| Agrochemicals | Insecticide Development | High toxicity against aphids and beetles |
| Materials Science | Polymer Additives | Improved solvent resistance and UV stability |
| Analytical Chemistry | Reagent for Synthesis | High yields in complex molecule synthesis |
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one with structurally related pentan-2-one derivatives:
Key Observations:
- Aromatic Moieties : The pyridine ring in the target compound offers hydrogen-bond acceptor sites, contrasting with the electron-rich dimethoxyphenyl group in C₁₃H₁₈O₃ or the furan in C₉H₁₂O₂S .
- Applications : While the target compound is discontinued, analogs like C₉H₁₂O₂S are industrially relevant in flavor chemistry due to favorable volatility and stability .
Physical and Chemical Properties
- Boiling Point and Stability: The furan-derived pentan-2-one (C₉H₁₂O₂S) has a high boiling point (288.6°C) and flash point (128.4°C), making it suitable for high-temperature applications . In contrast, the target compound’s properties are less documented, though its trifluoromethyl group likely reduces polarity and boiling point compared to non-fluorinated analogs.
- Spectroscopic Features: The bicyclic trifluoromethyl ketone (C₁₁H₁₆F₃NO₂) shows strong IR absorption at 1627 cm⁻¹ (C=O stretch) and 1133 cm⁻¹ (C-F) . Similar peaks are expected for the target compound.
Biological Activity
5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and pyridine moiety. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the lipophilicity and electronic properties of the molecule. The presence of the pyridine ring contributes to its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyridine derivatives. For instance, research indicates that certain pyridine-based compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria. The structure-activity relationship (SAR) suggests that the substitution patterns on the pyridine ring can significantly affect antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Pyridine Compounds
Cytotoxicity Profile
While exploring the biological activity of this compound, it is crucial to assess its cytotoxic effects on human cell lines. In vitro studies have shown varying degrees of cytotoxicity across different cell lines.
Case Study: Cytotoxicity Against HepG2 Cell Line
A representative study evaluated the cytotoxic effects of related trifluoromethyl compounds on HepG2 cells. The results indicated that some compounds exhibited low selectivity and significant cytotoxicity at concentrations above 100 µM.
Table 2: Cytotoxicity Data for Trifluoromethyl Compounds
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| This compound | HepG2 | TBD | TBD | |
| Trifluoromethyl Pyrimidinone Series | HepG2 | >100 | High |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and the trifluoromethyl group can lead to enhanced biological activity. For example, substituents at specific positions on the pyridine ring have been shown to improve potency against target pathogens while minimizing cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
